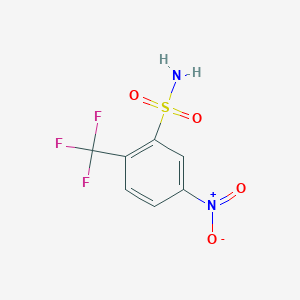
5-Nitro-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5F3N2O4S. It is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)benzenesulfonamide typically involves the nitration of 2-(trifluoromethyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration, and reaction time to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Nitro-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-2-(trifluoromethyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
5-Nitro-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways.
作用機序
The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-2-(trifluoromethyl)benzenesulfonamide: The reduced form of 5-Nitro-2-(trifluoromethyl)benzenesulfonamide, with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C7H5F3N2O4S |
|---|---|
分子量 |
270.19 g/mol |
IUPAC名 |
5-nitro-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H,(H2,11,15,16) |
InChIキー |
UJKQSPWJCHZRTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















